molecular formula C10H8N4O3S B11702022 (2Z)-2-[(2E)-(3-nitrobenzylidene)hydrazinylidene]-1,3-thiazolidin-4-one

(2Z)-2-[(2E)-(3-nitrobenzylidene)hydrazinylidene]-1,3-thiazolidin-4-one

Cat. No.: B11702022
M. Wt: 264.26 g/mol
InChI Key: YNQAVHDYELGQNG-VZUCSPMQSA-N
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Description

(2Z)-2-[(2E)-2-[(3-NITROPHENYL)METHYLIDENE]HYDRAZIN-1-YLIDENE]-1,3-THIAZOLIDIN-4-ONE: is a complex organic compound that belongs to the class of thiazolidinones. This compound is characterized by its unique structure, which includes a thiazolidinone ring and a nitrophenyl group. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-2-[(2E)-2-[(3-NITROPHENYL)METHYLIDENE]HYDRAZIN-1-YLIDENE]-1,3-THIAZOLIDIN-4-ONE typically involves the condensation of 3-nitrobenzaldehyde with thiosemicarbazide, followed by cyclization. The reaction conditions often include:

    Solvent: Ethanol or methanol

    Catalyst: Acidic catalysts such as hydrochloric acid

    Temperature: Reflux conditions (around 80-100°C)

    Time: Several hours to ensure complete reaction

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This includes optimizing reaction conditions for higher yields and purity, using industrial-grade solvents and catalysts, and employing continuous flow reactors for better control over reaction parameters.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitrophenyl group can undergo oxidation reactions, leading to the formation of nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The thiazolidinone ring can participate in nucleophilic substitution reactions, especially at the carbonyl carbon.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst

    Substitution: Nucleophiles such as amines or thiols under basic conditions

Major Products

    Oxidation: Nitro derivatives of the original compound

    Reduction: Amino derivatives

    Substitution: Various substituted thiazolidinones depending on the nucleophile used

Scientific Research Applications

Chemistry

    Catalysis: Used as a ligand in coordination chemistry for catalysis.

    Synthesis: Intermediate in the synthesis of more complex organic molecules.

Biology

    Antimicrobial: Exhibits potential antimicrobial properties against various bacterial strains.

    Anticancer: Investigated for its cytotoxic effects on cancer cell lines.

Medicine

    Drug Development: Potential lead compound for the development of new therapeutic agents.

Industry

    Material Science: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of (2Z)-2-[(2E)-2-[(3-NITROPHENYL)METHYLIDENE]HYDRAZIN-1-YLIDENE]-1,3-THIAZOLIDIN-4-ONE is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors. The nitrophenyl group may play a role in its biological activity by undergoing redox reactions, while the thiazolidinone ring may interact with protein targets, disrupting their function.

Comparison with Similar Compounds

Similar Compounds

    Thiazolidinediones: Known for their antidiabetic properties.

    Hydrazones: Used in various chemical and biological applications.

    Nitrophenyl derivatives: Commonly used in the synthesis of dyes and pharmaceuticals.

Uniqueness

    Structural Complexity: Combines features of thiazolidinones, hydrazones, and nitrophenyl compounds.

    Versatility: Exhibits a wide range of chemical reactivity and biological activity, making it a valuable compound for research and development.

Properties

Molecular Formula

C10H8N4O3S

Molecular Weight

264.26 g/mol

IUPAC Name

(2Z)-2-[(E)-(3-nitrophenyl)methylidenehydrazinylidene]-1,3-thiazolidin-4-one

InChI

InChI=1S/C10H8N4O3S/c15-9-6-18-10(12-9)13-11-5-7-2-1-3-8(4-7)14(16)17/h1-5H,6H2,(H,12,13,15)/b11-5+

InChI Key

YNQAVHDYELGQNG-VZUCSPMQSA-N

Isomeric SMILES

C1C(=O)N/C(=N/N=C/C2=CC(=CC=C2)[N+](=O)[O-])/S1

Canonical SMILES

C1C(=O)NC(=NN=CC2=CC(=CC=C2)[N+](=O)[O-])S1

Origin of Product

United States

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